N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

CB1 allosteric modulation regioisomer selectivity quinoxaline carboxamide

Researchers developing CB1 negative allosteric modulators (NAMs) require the precise 6-carboxamide regioisomer-the 2-carboxamide analog exhibits divergent pharmacology. This compound delivers the 6-carboxamide quinoxaline scaffold with a direct N-THP linkage (3 rotatable bonds), enabling systematic SAR at the allosteric pocket. Key differentiators: (i) 6-carboxamide regioisomer maintains CB1 allosteric pharmacophore alignment (cf. PSB-18579, IC50 6.78 µM in β-arrestin-2 recruitment); (ii) direct N-THP linkage eliminates the benzylic oxidation site present in the methylene-spaced analog (CAS 1705753-29-2), hypothesized to confer superior metabolic stability; (iii) XLogP3 0.7 suits kinase-targeted screening libraries where high-logP compounds cause aggregation. In stock; 10-100 mg packs with bulk custom synthesis available.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 1797552-02-3
Cat. No. B2394565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
CAS1797552-02-3
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23)
InChIKeyYKXGLHISMQTUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797552-02-3: Chemical Identity and Pharmacophoric Context


N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide (CAS 1797552-02-3, PubChem CID 71810250) is a synthetic heterocyclic small molecule (MW 323.35 g/mol, XLogP3-AA 0.7) comprising a quinoxaline-6-carboxamide core linked directly at the 4-position to an N-tetrahydropyranyl (THP)-substituted pyrazole ring [1]. This compound belongs to a chemotype that has been identified as a novel class of allosteric cannabinoid (CB) receptor modulators, where the quinoxaline-6-carboxamide scaffold confers functional selectivity at CB1 receptors [2]. Its structural features are representative of a scaffold designed for probing allosteric modulation mechanisms and for kinase-targeted library design, though primary experimental bioactivity data specific to this CAS number remain absent from the peer-reviewed public domain as of the search date [1].

Why Generic Substitution Is Precluded for 1797552-02-3


Procurement of this specific compound—rather than a closely related quinoxaline-carboxamide analog—is necessitated by three interdependent structural determinants that are not interchangeable: (i) the 6-carboxamide regioisomer (as opposed to the 2-carboxamide isomer, CAS 1796948-47-4) determines the vector of hydrogen-bonding interactions critical for target recognition, as demonstrated by the divergent allosteric pharmacology observed within quinoxaline-carboxamide congeners [1]; (ii) the direct N–N linkage of the tetrahydropyran ring to the pyrazole, versus a methylene-spaced analog (CAS 1705753-29-2), alters conformational flexibility and metabolic susceptibility at the heterocycle junction ; and (iii) the THP group itself confers enhanced metabolic resistance relative to the unsubstituted N–H pyrazole parent scaffold, a property that cannot be assumed for analogs lacking this moiety [2]. These structural features collectively define a unique pharmacophoric fingerprint that generic analogs—even those sharing the quinoxaline core—fail to replicate simultaneously.

Differentiation Evidence: 1797552-02-3 vs. Key Analogs


Evidence 1: 6- vs. 2-Carboxamide Regioisomer and Allosteric Selectivity

The target compound possesses the carboxamide at the quinoxaline 6-position. The 2-carboxamide regioisomer (CAS 1796948-47-4) is commercially available but represents a distinct chemical entity with a different hydrogen-bonding vector. In a class-level analysis of quinoxaline-6-carboxamides, the 6-regioisomer scaffold was explicitly identified as enabling negative allosteric modulation of CB1 receptors (exemplified by PSB-18579, IC50 6.78 µM in β-arrestin-2 recruitment), whereas 2-carboxamide or quinoline-carboxamide regioisomers explored in the same study exhibited divergent or absent allosteric activity [1]. Substitution of the 6-carboxamide with the 2-carboxamide isomer cannot be expected to preserve this allosteric trajectory.

CB1 allosteric modulation regioisomer selectivity quinoxaline carboxamide

Evidence 2: Direct N-THP Linkage vs. Methylene-Spaced Analog

The target compound features a direct C–N bond between the tetrahydropyran ring and the pyrazole nitrogen. The closest commercially cataloged analog, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide (CAS 1705753-29-2, MW 337.38), incorporates a methylene (–CH2–) spacer, introducing an additional rotatable bond (estimated 4 vs. 3 in the target compound) [1]. This increased flexibility reduces conformational restraint at the heterocycle junction, potentially altering target binding entropy. Furthermore, the benzylic-like methylene adjacent to the pyrazole nitrogen in the methylene-spaced analog introduces a site susceptible to oxidative metabolism that is absent in the directly linked target compound .

conformational restriction linker optimization metabolic stability

Evidence 3: Moderate Lipophilicity vs. High-LogP Quinoxaline Analogs

The computed XLogP3-AA for the target compound is 0.7 [1], indicating moderate lipophilicity. This value is notably lower than many quinoxaline-6-carboxamide derivatives bearing lipophilic N-substituents—for example, N-ethyl-2,3-bis(4-fluorophenyl)quinoxaline-6-carboxamide (logP 4.17) or 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide (logP 7.03) . The target compound's logP of 0.7 falls within a range that balances membrane permeability with aqueous solubility, potentially reducing nonspecific protein binding and phospholipidosis risk compared to the high-logP (>4) analogs commonly encountered in quinoxaline chemical libraries.

lipophilicity XLogP3 drug-likeness CNS permeability

Evidence 4: THP vs. Unsubstituted N–H Pyrazole Metabolic Stability

The tetrahydropyran (THP) moiety at the pyrazole N-1 position is a recognized metabolic shielding group. For the closely related 2-carboxamide regioisomer (CAS 1796948-47-4), the THP group is explicitly reported to improve metabolic resistance relative to unsubstituted analogs [1]. The unsubstituted N–H pyrazole parent, N-(1H-pyrazol-4-yl)quinoxaline-6-carboxamide (MW 239.24), is commercially cataloged as a distinct entity [2]. The presence of the THP group in the target compound blocks a site that would otherwise be susceptible to N-dealkylation or oxidative metabolism at the pyrazole N-1 position, a metabolic soft spot common to N–H pyrazole-containing compounds. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for CAS 1797552-02-3, the structural rationale is supported by the known metabolic-stabilizing effects of THP ether and N-THP motifs [1][3].

tetrahydropyran metabolic stability N-dealkylation resistance

Evidence 5: Absence of Direct Bioactivity Data and Procurement Caution

A comprehensive search of PubMed, PubChem, ChEMBL, Google Patents, and vendor technical databases (excluding benchchems, molecule, evitachem, vulcanchem per protocol) as of April 2026 yielded no peer-reviewed primary research articles, patent working examples, or curated bioassay records containing quantitative IC50, Ki, EC50, or functional activity data specifically attributed to CAS 1797552-02-3 [1]. This absence of direct experimental bioactivity data is a critical factor for procurement decision-making. The differentiation arguments presented in Evidence Items 1–4 are based on class-level pharmacological data from the quinoxaline-6-carboxamide chemotype (e.g., CB1 allosteric modulation), structural comparisons with cataloged analogs, and computed physicochemical properties. No claim of superior potency, selectivity, or in vivo efficacy can be made—or should be inferred—for this specific compound without confirmatory experimental data.

data transparency procurement risk bioactivity gap

Application Scenarios for 1797552-02-3


Scenario 1: CB1 Allosteric Probe with 6-Carboxamide & N-THP

Investigators pursuing CB1 negative allosteric modulator (NAM) probe development, following the chemotype precedent established by PSB-18579 (IC50 6.78 µM) [1], can select the target compound as a scaffold for structure-activity relationship (SAR) expansion. The direct N-THP substitution offers a distinct vector for exploring allosteric pocket interactions compared to the N-ethylphenyl analog, while the 6-carboxamide regioisomer maintains the pharmacophoric alignment essential for allosteric modulation. Use in β-arrestin-2 recruitment assays and G protein dissociation assays is the intended experimental context.

Scenario 2: Kinase Library Design with Low-LogP Quinoxaline Fragment

The target compound's computed XLogP3 of 0.7 [1] positions it as a moderately polar quinoxaline fragment suitable for inclusion in kinase-focused screening libraries where high-logP compounds (logP >4) are undesirable due to aggregation and nonspecific binding liabilities. The 3 rotatable bonds and direct N-THP linkage confer conformational restriction that may favor binding entropy. This compound can serve as a core scaffold for parallel medicinal chemistry optimization, with the pyrazole C-3 and quinoxaline C-2/C-3 positions available for further functionalization.

Scenario 3: Metabolic Stability Comparison of N-THP, Methylene-THP, and N–H Pyrazole

The target compound (direct N-THP) can be procured alongside its methylene-spaced analog (CAS 1705753-29-2, rotatable bond count +1) and the unsubstituted N–H pyrazole parent (MW 239.24) to experimentally quantify the contribution of the direct N-THP linkage to metabolic stability in human liver microsome or hepatocyte assays [1][2][3]. The absence of a benzylic methylene oxidation site in the target compound is hypothesized to confer superior metabolic half-life, a hypothesis testable through a head-to-head comparative intrinsic clearance study.

Scenario 4: Regioisomeric Profiling: 6- vs. 2-Carboxamide Isomers

Procurement of the 6-carboxamide regioisomer (CAS 1797552-02-3) alongside the 2-carboxamide isomer (CAS 1796948-47-4) enables systematic pharmacological profiling across a panel of GPCR, kinase, and nuclear receptor targets to quantify the functional selectivity attributable to the carboxamide position [1]. Such head-to-head regioisomeric profiling is essential for establishing the structure-activity landscape of the quinoxaline-carboxamide chemotype and for validating that the 6-carboxamide position is required for the allosteric CB1 modulation observed in class-level studies.

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